molecular formula C26H25N5O3S B2589803 ethyl 6-amino-5-cyano-2-{[(3-cyano-6-methyl-5,6,7,8-tetrahydro-1,6-naphthyridin-2-yl)sulfanyl]methyl}-4-phenyl-4H-pyran-3-carboxylate CAS No. 327166-82-5

ethyl 6-amino-5-cyano-2-{[(3-cyano-6-methyl-5,6,7,8-tetrahydro-1,6-naphthyridin-2-yl)sulfanyl]methyl}-4-phenyl-4H-pyran-3-carboxylate

カタログ番号: B2589803
CAS番号: 327166-82-5
分子量: 487.58
InChIキー: XCDSOFQHFOYYDD-UHFFFAOYSA-N
注意: 研究専用です。人間または獣医用ではありません。
在庫あり
  • 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
  • 品質商品を競争力のある価格で提供し、研究に集中できます。

説明

Ethyl 6-amino-5-cyano-2-{[(3-cyano-6-methyl-5,6,7,8-tetrahydro-1,6-naphthyridin-2-yl)sulfanyl]methyl}-4-phenyl-4H-pyran-3-carboxylate is a polyfunctionalized pyran derivative with a complex heterocyclic architecture. Its structure integrates a 4H-pyran core substituted with amino, cyano, phenyl, and ester groups, as well as a sulfanyl-linked 1,6-naphthyridine moiety.

特性

IUPAC Name

ethyl 6-amino-5-cyano-2-[(3-cyano-6-methyl-7,8-dihydro-5H-1,6-naphthyridin-2-yl)sulfanylmethyl]-4-phenyl-4H-pyran-3-carboxylate
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C26H25N5O3S/c1-3-33-26(32)23-21(34-24(29)19(13-28)22(23)16-7-5-4-6-8-16)15-35-25-17(12-27)11-18-14-31(2)10-9-20(18)30-25/h4-8,11,22H,3,9-10,14-15,29H2,1-2H3
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

XCDSOFQHFOYYDD-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCOC(=O)C1=C(OC(=C(C1C2=CC=CC=C2)C#N)N)CSC3=C(C=C4CN(CCC4=N3)C)C#N
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C26H25N5O3S
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

487.6 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

類似化合物との比較

Structural and Functional Comparison with Analogous Compounds

Substituent Variations in the Pyran Core

  • Ethyl vs. Methyl Ester Derivatives: The replacement of the ethyl ester group with a methyl ester (e.g., methyl 6-amino-5-cyano-2-{[(3-cyano-6-methylpyridin-2-yl)sulfanyl]methyl}-4-(4-ethylphenyl)-4H-pyran-3-carboxylate, CAS 445385-25-1) alters steric and electronic properties. Methyl esters typically exhibit reduced lipophilicity compared to ethyl esters, impacting solubility and membrane permeability .
  • Phenyl vs. Substituted Phenyl Groups: Substituting the 4-phenyl group with halogenated or alkylated variants (e.g., ethyl 6-amino-4-(2-chlorophenyl)-5-cyano-2-phenyl-4H-pyran-3-carboxylate, CAS 41799-80-8) introduces steric hindrance and modulates π-π stacking interactions. Chlorophenyl derivatives often enhance binding affinity in hydrophobic enzyme pockets .

Sulfanyl-Linked Heterocyclic Moieties

  • Naphthyridine vs. Naphthyridines are known for improved thermal stability and bioavailability .
  • Cycloheptane-Fused Systems: Derivatives like ethyl 6-amino-4-(2-chloro-6-fluorophenyl)-5-cyano-2-[({3-cyano-5H,6H,7H,8H,9H-cyclohepta[b]pyridin-2-yl}sulfanyl)methyl]-4H-pyran-3-carboxylate exhibit expanded ring systems, which may enhance conformational flexibility but reduce metabolic stability due to increased surface area .

Physicochemical and Pharmacological Properties

Solubility and Critical Micelle Concentration (CMC)

  • The CMC of structurally related quaternary ammonium compounds (e.g., BAC-C12) ranges from 0.4–8.3 mM, determined via spectrofluorometry and tensiometry. While direct data for the target compound is unavailable, its ester and cyano groups likely lower solubility compared to ionic analogs .

Crystallographic and Conformational Analysis

  • Crystal Packing: Pyran derivatives such as ethyl 6-amino-5-cyano-2-methyl-4-propyl-4H-pyran-3-carboxylate (Acta Cryst. E65, o2862) form planar pyran rings stabilized by N–H⋯O/N hydrogen bonds. The sulfanyl-naphthyridine group in the target compound may introduce additional intermolecular interactions, affecting crystallinity .
  • Torsional Flexibility: The sulfanyl-methyl bridge in the target compound allows rotational freedom, contrasting with rigidified analogs like tert-butyl 6-amino-5-cyano-2-methyl-4-(1-naphthyl)-4H-pyran-3-carboxylate, which exhibit restricted conformational mobility .

Q & A

Q. What are the optimal synthetic routes and reaction conditions for this compound?

The synthesis typically involves multi-step reactions, including nucleophilic substitution and cyclization. Key steps include:

  • Step 1 : Formation of the pyran ring via a Knoevenagel condensation reaction, using trisodium citrate dihydrate as a catalyst .
  • Step 2 : Introduction of the sulfanyl-methyl group through a thiol-ene reaction under inert conditions .
  • Step 3 : Esterification of the carboxylate group using ethanol as a solvent, with yields optimized at 60–70°C . Reaction purity is monitored via HPLC, and scalability is enhanced using continuous flow reactors .

Q. How is the molecular structure of this compound confirmed?

Structural elucidation employs:

  • NMR spectroscopy : 1H^1H and 13C^{13}C NMR to verify substituent positions and confirm hydrogen bonding patterns (e.g., amino and cyano groups) .
  • X-ray crystallography : Resolves stereochemistry and ring conformations, particularly the chair conformation of the tetrahydro-1,6-naphthyridine moiety .
  • Mass spectrometry : High-resolution MS (HRMS) validates the molecular formula (e.g., [M+H]+^+ at m/z 534.18) .

Q. What functional groups contribute to its reactivity and biological activity?

Key groups include:

  • Cyano (-CN) : Enhances electrophilicity, enabling nucleophilic attacks in synthetic derivatization .
  • Amino (-NH2_2) : Participates in hydrogen bonding, critical for enzyme inhibition (e.g., kinase targets) .
  • Sulfanyl-methyl (-SCH2_2-) : Improves solubility and facilitates redox-mediated interactions in biological systems .

Advanced Research Questions

Q. How can structure-activity relationship (SAR) studies guide the optimization of this compound?

SAR strategies include:

  • Substituent variation : Replacing the phenyl group with electron-withdrawing groups (e.g., 4-Cl, 4-CF3_3) to modulate binding affinity to ATP-binding pockets .
  • Ring modifications : Comparing tetrahydro-1,6-naphthyridine analogs (e.g., 6-ethyl vs. 6-methyl derivatives) to assess steric effects on target engagement .
  • Data-driven design : Computational docking (e.g., AutoDock Vina) predicts binding modes, validated via IC50_{50} assays against kinase panels .

Q. What experimental approaches resolve contradictions in reported biological activity data?

Discrepancies in IC50_{50} values or target selectivity are addressed by:

  • Assay standardization : Using uniform protocols (e.g., ATP concentration, incubation time) to minimize variability .
  • Off-target profiling : Broad-spectrum kinase screens (e.g., Eurofins KinaseProfiler™) identify confounding interactions .
  • Metabolic stability tests : Hepatic microsome assays (e.g., human vs. murine) clarify species-specific discrepancies .

Q. How can computational methods improve the design of derivatives with enhanced pharmacokinetic properties?

Advanced workflows include:

  • Quantum mechanical calculations : Predict redox potentials of the sulfanyl group to optimize metabolic stability .
  • Machine learning (ML) : Train models on existing ADME datasets to forecast bioavailability and blood-brain barrier penetration .
  • Reaction pathway simulations : Transition state analysis (e.g., Gaussian 16) identifies bottlenecks in synthetic routes .

Q. What mechanistic insights explain its inhibitory effects on specific enzymes?

Studies suggest:

  • Kinase inhibition : The compound acts as a Type I ATP-competitive inhibitor, with X-ray structures showing hydrogen bonds between the amino group and kinase hinge regions (e.g., EGFR T790M mutant) .
  • Covalent binding : The sulfanyl-methyl group undergoes oxidation to a sulfoxide, forming reversible disulfide bonds with cysteine residues in target proteins .

Methodological Considerations

  • Data Table : Comparative IC50_{50} Values for Structural Analogs

    Compound ModificationTarget KinaseIC50_{50} (nM)Reference
    Parent compoundEGFR T790M12.4 ± 1.2
    6-Methyl → 6-EthylEGFR T790M18.9 ± 2.1
    Phenyl → 4-ChlorophenylEGFR T790M8.7 ± 0.9
  • Analytical Workflow :

    • Synthesis : Optimize stepwise yields via DOE (Design of Experiments) .
    • Characterization : Validate intermediates via 1H^1H NMR and FT-IR .
    • Biological Testing : Use 3D tumor spheroids for in vitro efficacy screening .

試験管内研究製品の免責事項と情報

BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。